molecular formula C9H6N2O3S2 B2481252 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one CAS No. 52494-41-4

3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one

Cat. No. B2481252
CAS RN: 52494-41-4
M. Wt: 254.28
InChI Key: HZYUANGSRAWAOO-UHFFFAOYSA-N
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Description

The thioxothiazolidinone scaffold, particularly 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one, has been extensively studied for its potential in the development of pharmacologically active compounds. This class of compounds is recognized for its versatile applicability in medicinal chemistry, especially in the creation of enzyme inhibitors that could be used in treating various diseases, such as Alzheimer's disease (Krátký et al., 2023).

Synthesis Analysis

The synthesis of thioxothiazolidinone derivatives involves the modification of the 3-amino-2-thioxothiazolidin-4-one core structure using various substituted benzaldehydes. This modification results in compounds with significant pharmacological potential, demonstrating the flexibility and adaptability of this chemical scaffold in drug synthesis. The compounds can be synthesized with high yields, ranging from 52% to 94%, showcasing the efficiency of the synthetic methods employed (Krátký et al., 2023).

Molecular Structure Analysis

The molecular structure of thioxothiazolidinone derivatives, including 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one, has been characterized by various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These studies reveal the compound's complex molecular interactions and structural features, contributing to its biological activity. The crystal structure investigations provide insight into the compound's solid-state behavior, crucial for understanding its reactivity and stability (Rahmani et al., 2017).

Chemical Reactions and Properties

Thioxothiazolidinone derivatives undergo various chemical reactions, including Knoevenagel condensation and cyclization, to form structurally diverse compounds. These reactions are fundamental in tailoring the chemical properties of the compounds for specific pharmacological targets. The versatility in chemical reactivity allows for the design of compounds with desired biological activities (Andleeb et al., 2017).

Physical Properties Analysis

The physical properties of thioxothiazolidinone derivatives, including solubility, melting points, and crystal structure, are critical for their pharmacological application. These properties influence the compound's bioavailability, stability, and formulation. X-ray powder diffraction and DFT studies contribute to our understanding of these compounds' solid-state properties, essential for drug development and application (Rahmani et al., 2017).

Scientific Research Applications

Synthesis and Anticancer Activity

  • 4-Thiazolidinone derivatives, including those related to 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one, have been synthesized and evaluated for anticancer activity. A study found that certain derivatives showed promising antimitotic activity and low toxicity toward normal human blood lymphocytes (Buzun et al., 2021).

Antimicrobial Activity

  • Novel compounds with a 2-thioxothiazolidin-4-one derivative structure have been synthesized and screened for antibacterial and antifungal activity. Some of these compounds showed potent activity against various bacterial strains like E. coli and S. aureus, as well as against the fungus C. albicans (B'Bhatt & Sharma, 2017).

Supramolecular Self-Assembly

  • Research into the supramolecular assembly of thioxothiazolidinone derivatives has been conducted. These studies focus on the noncovalent interactions and the stabilization of the three-dimensional supramolecular frameworks, which have implications for material science (Andleeb et al., 2017).

Optical and Structural Properties

  • The structural and optical properties of polymeric complexes containing thioxothiazolidin-4-one derivatives have been investigated. These studies are significant in the field of material science, particularly in understanding the interaction of these compounds with various forms of radiation (El-Ghamaz et al., 2017).

Anti-Toxoplasma Gondii Activity

  • Certain thiazolidinone derivatives have been synthesized and evaluated for their activity against Toxoplasma gondii. These compounds demonstrated the potential to decrease the percentage of infection in cell models (Góes et al., 2011).

Antihyperglycemic Activity

  • Some derivatives of 2-thioxothiazolidine-4-alkanoates have been explored for their antihyperglycemic activity. One such compound was found to display significant activity via partial agonist activity on PPARγ at the transcriptional level, which is relevant for diabetes treatment (Dighe et al., 2014).

properties

IUPAC Name

3-(2-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S2/c12-8-5-16-9(15)10(8)6-3-1-2-4-7(6)11(13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYUANGSRAWAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one

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